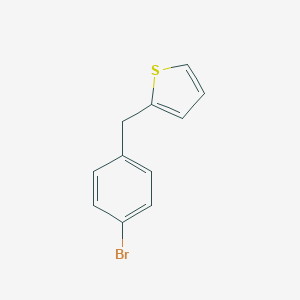
2-(4-Bromobenzyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzyl)thiophene is an organic compound with the molecular formula C₁₁H₉BrS It consists of a thiophene ring substituted with a 4-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Bromobenzyl)thiophene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a thiophene boronic acid with a 4-bromobenzyl halide under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene, at temperatures ranging from 80°C to 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromobenzyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-(4-Bromobenzyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)thiophene depends on its application:
Organic Electronics: It functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.
Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Materials Science: It contributes to the optical and electronic properties of materials through its unique structural features.
Comparison with Similar Compounds
2-(4-Chlorobenzyl)thiophene: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylbenzyl)thiophene: Similar structure but with a methyl group instead of bromine.
2-(4-Fluorobenzyl)thiophene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 2-(4-Bromobenzyl)thiophene is unique due to the presence of the bromine atom, which can participate in specific reactions, such as halogen bonding and selective substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYCIKURJBHUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571452 |
Source


|
| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118150-25-7 |
Source


|
| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
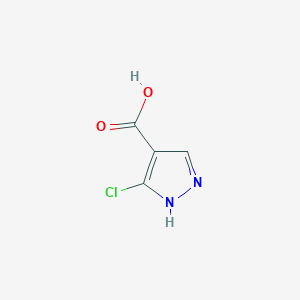
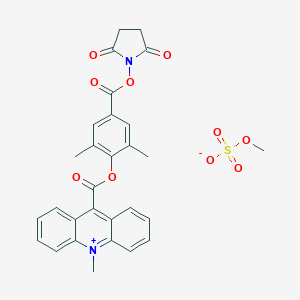
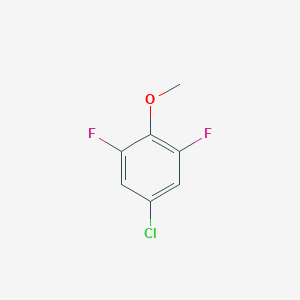

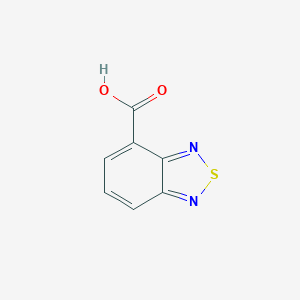
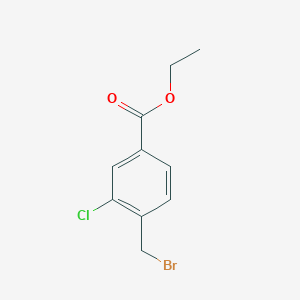

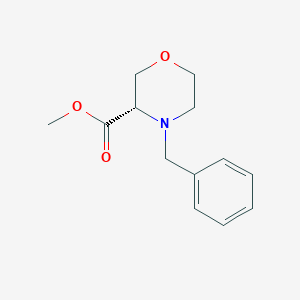

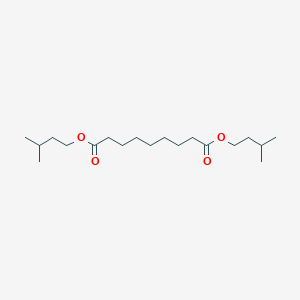

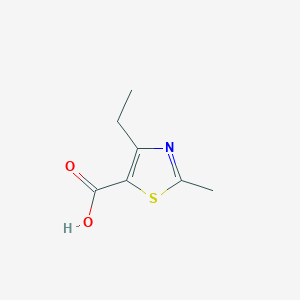
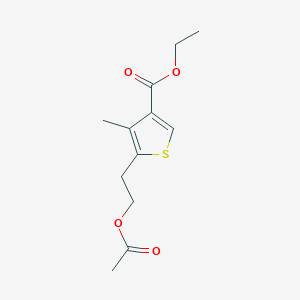
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)
